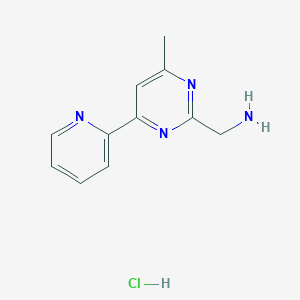
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often include the use of solvents such as ethanol and water, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine and pyrimidine ring but lacking the methyl and methanamine groups.
4-(Pyridin-2-yl)pyrimidine: Another similar compound with different substitution patterns on the pyrimidine ring.
Uniqueness
The uniqueness of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential as a pharmacologically active compound.
Eigenschaften
Molekularformel |
C11H13ClN4 |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c1-8-6-10(15-11(7-12)14-8)9-4-2-3-5-13-9;/h2-6H,7,12H2,1H3;1H |
InChI-Schlüssel |
OQUPBQRBKWMFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)CN)C2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
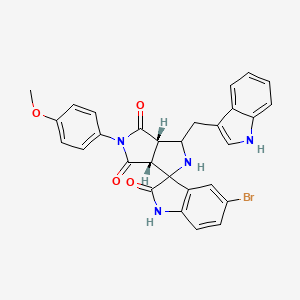
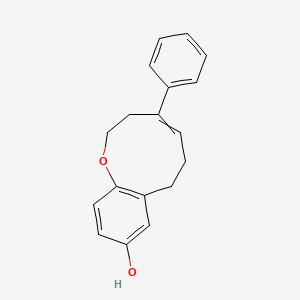
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
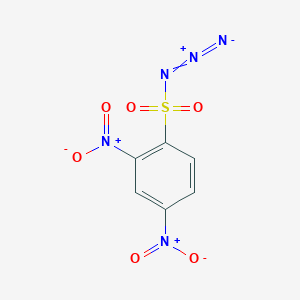
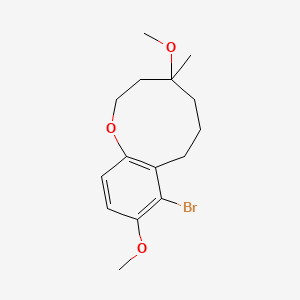
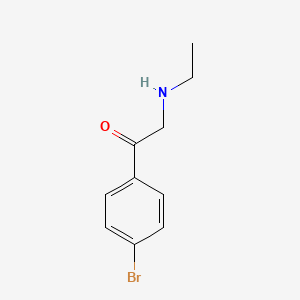
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
